Atto 610-Biotin
CAS No.:
Cat. No.: VC1907206
Molecular Formula: C40H57ClN6O7S
Molecular Weight: 801.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H57ClN6O7S |
|---|---|
| Molecular Weight | 801.4 g/mol |
| IUPAC Name | N-[5-[4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate |
| Standard InChI | InChI=1S/C40H56N6O3S.ClHO4/c1-40(2)31-24-30(45(3)4)17-16-27(31)22-29-23-28-12-10-20-46(34(28)25-32(29)40)21-11-15-37(48)42-19-9-5-8-18-41-36(47)14-7-6-13-35-38-33(26-50-35)43-39(49)44-38;2-1(3,4)5/h16-17,22-25,33,35,38H,5-15,18-21,26H2,1-4H3,(H3-,41,42,43,44,47,48,49);(H,2,3,4,5) |
| Standard InChI Key | NASQJISZQAKPTC-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O |
| Canonical SMILES | CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Atto 610-Biotin has a well-defined chemical structure that contributes to its unique properties:
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Molecular Formula: C40H57ClN6O7S
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Molecular Weight: 801.4 g/mol
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IUPAC Name: N-[5-[4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate
The compound consists of the Atto 610 fluorophore linked to biotin through a spacer arm. This structural arrangement preserves both the fluorescent properties of the dye and the binding capabilities of biotin, ensuring optimal functionality for various applications.
Optical Properties
Atto 610-Biotin exhibits exceptional fluorescent properties that make it particularly valuable for fluorescence-based detection methods. The key optical characteristics include:
| Parameter | Value | Unit |
|---|---|---|
| Absorption Maximum (λabs) | 615-616 | nm |
| Emission Maximum (λfl) | 633-634 | nm |
| Extinction Coefficient (εmax) | 1.5 × 10^5 | M^-1 cm^-1 |
| Fluorescence Quantum Yield (ηfl) | 70 | % |
| Fluorescence Lifetime (τfl) | 3.2 | ns |
| CF260 | 0.02-0.03 | - |
| CF280 | 0.05-0.06 | - |
Table 1: Optical properties of Atto 610-Biotin
These optical properties position Atto 610-Biotin in the red spectral region, making it particularly useful for applications requiring deeper tissue penetration or multicolor imaging alongside other fluorophores with different spectral characteristics.
Physical and Chemical Properties
Beyond its optical characteristics, Atto 610-Biotin possesses several important physical and chemical properties:
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Charge Characteristics: Atto 610 is a cationic dye, carrying a net electrical charge of +1 after coupling to a substrate
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Solubility: The compound is moderately hydrophilic, facilitating its use in aqueous biological systems
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pH Sensitivity: Atto 610-Biotin is stable up to pH 8-8.5 but gradually degrades at higher pH values, a consideration for experimental design
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Photostability: The dye exhibits high photostability, allowing for extended imaging sessions with minimal photobleaching
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Low Triplet Formation: This property reduces the likelihood of photochemical side reactions during imaging experiments
These characteristics collectively contribute to the compound's effectiveness as a biological probe and influence the experimental conditions under which it performs optimally.
Binding Mechanism and Interactions
Biotin-Streptavidin/Avidin Binding
The biotin moiety of Atto 610-Biotin enables it to bind with exceptional affinity to streptavidin and avidin proteins. This interaction is characterized by:
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Extremely high binding affinity: The dissociation constant (Kd) is approximately 10^-15 M, ranking among the strongest non-covalent interactions in biological systems
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Specificity: The interaction is highly specific, allowing for targeted labeling of streptavidin/avidin-conjugated molecules
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Stability: The formed complexes are extremely stable under a wide range of conditions, including variations in pH, temperature, and the presence of detergents or denaturants
This remarkable binding capability forms the foundation for numerous applications of Atto 610-Biotin in molecular biology and biochemistry.
Structural Basis for Interaction
The biotin molecule fits precisely into a binding pocket within the streptavidin or avidin protein, forming multiple hydrogen bonds and van der Waals interactions. This structural complementarity explains the exceptional strength and specificity of the interaction. Importantly, the conjugation of biotin to Atto 610 preserves the binding capacity while maintaining the fluorescent properties of the dye.
Applications in Research
Molecular Biology Applications
Atto 610-Biotin finds extensive use in various molecular biology techniques:
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Nucleic Acid Detection: The compound can be used to label DNA and RNA for detection in various assays
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Protein Labeling: It serves as an effective tag for visualizing and tracking proteins in complex biological samples
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Affinity Purification: The strong biotin-streptavidin interaction enables efficient isolation of target molecules from complex mixtures
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Molecular Interaction Studies: The compound facilitates investigation of biomolecular interactions through techniques such as FRET (Fluorescence Resonance Energy Transfer)
These applications leverage both the fluorescent properties of the Atto 610 moiety and the binding capabilities of biotin to enable sensitive and specific detection of biological molecules.
Imaging Applications
In the field of microscopy and imaging, Atto 610-Biotin offers several advantages:
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Fluorescence Microscopy: The compound enables high-contrast visualization of cellular structures and molecular interactions
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Single-Molecule Studies: Its high photostability and brightness make it suitable for detecting and tracking individual molecules
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Super-Resolution Microscopy: The favorable photophysical properties of Atto 610 support advanced imaging techniques that overcome the diffraction limit
The red spectral characteristics of Atto 610-Biotin also make it compatible with many biological samples, as it avoids the autofluorescence commonly observed at shorter wavelengths.
Diagnostic Applications
Beyond basic research, Atto 610-Biotin has potential applications in diagnostics:
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Immunoassays: The compound can be used in various immunodetection methods, including ELISA and related techniques
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Flow Cytometry: Its spectral properties make it suitable for cell sorting and analysis applications
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Blot Analysis: It serves as an effective detection reagent for Western, Southern, and Northern blotting
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Histochemical Applications: The compound enables visualization of specific targets in tissue sections
These diagnostic applications benefit from the high sensitivity and specificity afforded by the combination of Atto 610's fluorescent properties and biotin's binding capabilities.
Comparison with Similar Fluorescent Conjugates
Atto 610-Biotin exists within a family of fluorescent dyes used for similar biological research applications. The following table compares its properties with those of related compounds:
| Compound Name | Absorption Max (nm) | Emission Max (nm) | Unique Features |
|---|---|---|---|
| Atto 610-Biotin | 615-616 | 633-634 | High quantum yield, strong biotin-streptavidin binding |
| Atto 488 | 500 | 520 | Green-emitting dye suitable for multiple labeling |
| Alexa Fluor 647 | 650 | 665 | High photostability and brightness |
| Cy3 | 550 | 570 | Commonly used in microscopy |
| DyLight 650 | 650 | 670 | Excellent brightness and stability |
Table 2: Comparison of Atto 610-Biotin with similar fluorescent compounds
Atto 610-Biotin stands out due to its combination of high fluorescence quantum yield, strong absorption in the red region, and the ability to form stable conjugates with biomolecules via biotin. This makes it particularly effective for applications requiring high sensitivity and specificity.
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